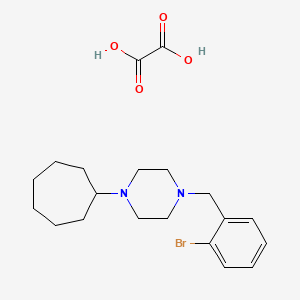![molecular formula C21H19BrN2O2 B5056640 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5056640.png)
2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a bromophenyl group and an oxolan-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The oxolan-2-ylmethyl group is then attached via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of substituents to the quinoline core.
科学研究应用
2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and quinoline core play crucial roles in binding to these targets, while the oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(3-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE: Lacks the oxolan-2-ylmethyl group, which may affect its solubility and bioavailability.
N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE: Lacks the bromophenyl group, potentially altering its binding affinity and specificity.
2-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE: Substitution of bromine with chlorine may change the compound’s reactivity and interactions.
Uniqueness
2-(3-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties
属性
IUPAC Name |
2-(3-bromophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-15-6-3-5-14(11-15)20-12-18(17-8-1-2-9-19(17)24-20)21(25)23-13-16-7-4-10-26-16/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLLEIUPNLFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ETHOXY-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)ethanamine](/img/structure/B5056572.png)
![2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5056584.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)

![1-[(4-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5056620.png)
![Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate](/img/structure/B5056631.png)
![1-{[METHYL(NITRO)AMINO]METHYL}-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B5056636.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
